4-Bromo-5-methylquinoline
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Overview
Description
4-Bromo-5-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8BrN. It is a derivative of quinoline, which consists of a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 4th position and a methyl group at the 5th position of the quinoline ring makes this compound unique. Quinolines and their derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-5-methylquinoline can be synthesized through various methods. One common method involves the bromination of 5-methylquinoline. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-methylquinoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Major Products Formed:
Substitution: Various substituted quinolines depending on the nucleophile used.
Oxidation: Quinoline N-oxides.
Reduction: 5-Methylquinoline.
Scientific Research Applications
4-Bromo-5-methylquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-5-methylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom and the quinoline ring system can facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
4-Bromoquinoline: Lacks the methyl group at the 5th position.
5-Methylquinoline: Lacks the bromine atom at the 4th position.
4-Chloro-5-methylquinoline: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 4-Bromo-5-methylquinoline is unique due to the combined presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity.
Properties
CAS No. |
1823849-19-9 |
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Molecular Formula |
C10H8BrN |
Molecular Weight |
222.08 g/mol |
IUPAC Name |
4-bromo-5-methylquinoline |
InChI |
InChI=1S/C10H8BrN/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-6H,1H3 |
InChI Key |
XVUNTKOMUIRHFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CC=C2Br |
Origin of Product |
United States |
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